![molecular formula C20H21ClN6O B2720508 N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396859-44-1](/img/structure/B2720508.png)
N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(2-chlorophenyl)-4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClN6O and its molecular weight is 396.88. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Studies
Research on molecular interactions, particularly with cannabinoid receptors, demonstrates the utility of related compounds in elucidating receptor-ligand dynamics. For example, a study by J. Shim et al. (2002) on a structurally related antagonist, SR141716, revealed its potent and selective antagonistic properties for the CB1 cannabinoid receptor, offering insights into the structural basis for receptor binding and activity modulation J. Shim et al., 2002.
Synthetic Routes and Chemical Derivatives
Various studies have focused on synthesizing novel chemical derivatives and analyzing their properties. For instance, A. Abu‐Hashem et al. (2020) developed new heterocyclic compounds derived from visnaginone and khellinone, exploring their anti-inflammatory and analgesic potential. This research underscores the versatility of heterocyclic chemistry in generating biologically active molecules A. Abu‐Hashem et al., 2020.
Pharmacological and Biological Activities
The exploration of pharmacological activities is a significant application of this compound. L. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, evaluating their antiproliferative effects against human cancer cell lines, highlighting the potential for anticancer agent development L. Mallesha et al., 2012.
Antimicrobial Activities
Research on antimicrobial activities demonstrates the compound's relevance in addressing microbial resistance. B. Krishnamurthy et al. (2011) synthesized novel sulfonamide and carboxamide derivatives, showing potent inhibitory activity against various bacterial strains, pointing to new directions for antibiotic development B. Krishnamurthy et al., 2011.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O/c1-15-22-18(25-8-4-5-9-25)14-19(23-15)26-10-12-27(13-11-26)20(28)24-17-7-3-2-6-16(17)21/h2-9,14H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSUASVKVXDVHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.